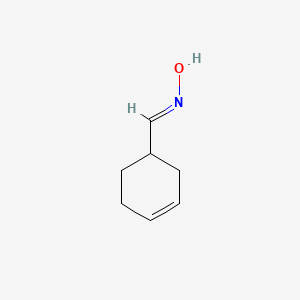
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine typically involves the reaction of cyclohex-3-en-1-ylmethanol with hydroxylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the imine bond between the hydroxylamine and the cyclohexene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A precursor in the synthesis of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine.
2-[(Cyclohex-3-en-1-yl)methyl]oxirane: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
57606-87-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NO/c9-8-6-7-4-2-1-3-5-7/h1-2,6-7,9H,3-5H2/b8-6+ |
InChI Key |
VIOICBYRPTZHBL-SOFGYWHQSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N/O |
Canonical SMILES |
C1CC(CC=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


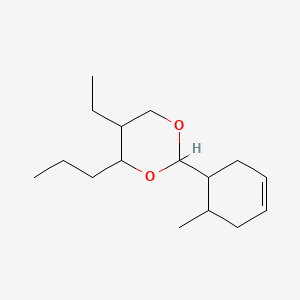
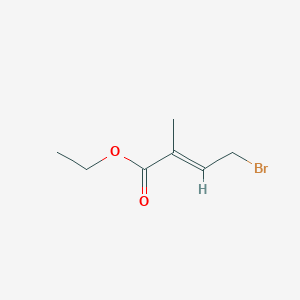
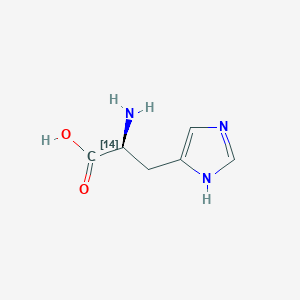


![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

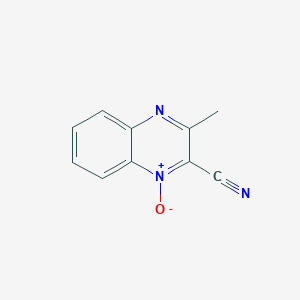
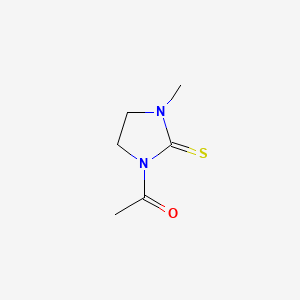

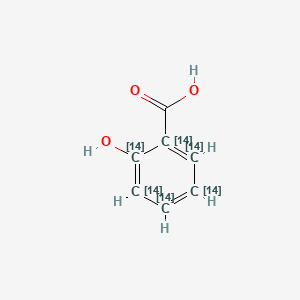
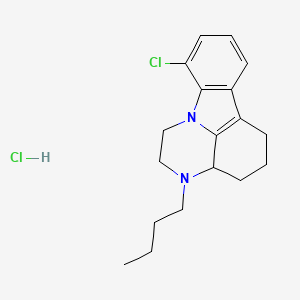
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
